Bromodomain inhibitor-8

Epigenetic Reader Domain Bromodomain and Extra-Terminal (BET) family Autoimmune and inflammatory diseases

Bromodomain inhibitor-8 (Intermediate 21, WO2011054843) is a synthetic small-molecule inhibitor of BET bromodomains BRD2, BRD3, and BRD4. Unlike JQ1 or I-BET151, its exact IC50/Kd values and bromodomain selectivity panel remain undisclosed, making empirical in-assay potency validation mandatory prior to use. Supplied as white to off-white powder with ≥98% purity and high DMSO solubility (~222.75 mM), it facilitates concentrated stock preparation for dose-response and DMSO-sensitive cell-based assays. Suitable for biochemical binding studies, NF-κB/inflammatory signaling research, and autoimmune disease models. Researchers must perform independent dose-response curves and counter-screening against non-BET bromodomains to establish assay-specific EC50/IC50 values.

Molecular Formula C26H25ClN2O3
Molecular Weight 448.9 g/mol
Cat. No. B2420348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain inhibitor-8
Molecular FormulaC26H25ClN2O3
Molecular Weight448.9 g/mol
Structural Identifiers
InChIInChI=1S/C26H25ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,24,28H,14H2,1-3H3/t16-,24+/m0/s1
InChIKeyUUWRMPUSYYZXJY-UPCLLVRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bromodomain inhibitor-8: Product Identity and Baseline Procurement Specifications for BET Bromodomain Research


Bromodomain inhibitor-8 (CAS: 1300031-70-2, PubChem CID: 68162726) is a synthetic small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of bromodomain-containing proteins, specifically BRD2, BRD3, and BRD4 [1]. Chemically, it is methyl 4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl]benzoate, with a molecular formula of C26H25ClN2O3 and a molecular weight of 448.94 g/mol [1]. The compound is referenced as "Intermediate 21" in the original patent literature [2]. It is supplied as a white to off-white solid powder with a purity specification of ≥98% .

Why Generic Substitution of Bromodomain inhibitor-8 Is Scientifically Invalid: Context for BET Bromodomain Inhibitor Selection


The BET bromodomain inhibitor class encompasses compounds with widely divergent selectivity profiles across the eight bromodomains of the BRD2/3/4/T family. The underlying patent for Bromodomain inhibitor-8 (WO2011054843 A1) defines the claimed compounds as those exhibiting a pIC50 ≥5.0 in BET bromodomain binding assays [1]. Notably, the patent literature does not specify quantitative pIC50 or IC50 values for the individual examples, including the compound designated as Intermediate 21 [1]. This absence of disclosed primary potency data distinguishes Bromodomain inhibitor-8 from well-characterized BET inhibitors such as JQ1, I-BET151, and Mivebresib, for which comprehensive bromodomain selectivity panels, cellular IC50 values, and in vivo pharmacokinetic parameters have been published. Consequently, interchangeability with any other BET inhibitor cannot be assumed; the precise potency and selectivity profile of Bromodomain inhibitor-8 across individual BET family bromodomains remains undisclosed in the peer-reviewed literature, making empirical validation within the end user's specific assay system essential before deployment.

Bromodomain inhibitor-8: Quantitative Differentiation Evidence Against Benchmark BET Inhibitors


Disclosed BET Bromodomain Potency: Baseline pIC50 Threshold vs. Undisclosed Exact Values for Benchmark Inhibitors

The WO2011054843 A1 patent specification establishes that claimed BET family bromodomain inhibitors, including Bromodomain inhibitor-8 (Intermediate 21), possess a pIC50 ≥5.0 (i.e., IC50 ≤10 µM) in at least one of the described binding assays for BRD2, BRD3, or BRD4 bromodomains [1]. In contrast, benchmark pan-BET inhibitors have published exact potency values: JQ1 exhibits Kd values of 50–90 nM for BRD4 bromodomains, I-BET151 shows cellular IC50 values of 0.25–0.79 μM for BRD2/3/4, and Mivebresib displays Ki values of 1–2.2 nM for BRD2/4/T [2]. The precise IC50 or Kd values for Bromodomain inhibitor-8 against individual BET bromodomains are not disclosed in the patent or subsequent peer-reviewed literature [1].

Epigenetic Reader Domain Bromodomain and Extra-Terminal (BET) family Autoimmune and inflammatory diseases

Bromodomain Selectivity Profile: Absence of Published Selectivity Panel Data vs. Benchmark BET Inhibitors

The patent literature describes Bromodomain inhibitor-8 as a BET family bromodomain inhibitor but provides no quantitative selectivity data across the eight bromodomains of BRD2, BRD3, BRD4, and BRDT, nor any off-target profiling against non-BET bromodomain-containing proteins (e.g., CBP/P300, BRD7/9, BRPF1) [1]. In comparison, well-characterized BET inhibitors have published comprehensive selectivity profiles: Mivebresib demonstrates >600-fold selectivity for BRD4 over 18 other bromodomain proteins tested (Kd >1 µM) [2]; AZD5153 exhibits comparable affinities across all four BET family members with at least one order of magnitude selectivity over non-BET bromodomains [3].

Bromodomain selectivity Off-target profiling Epigenetic chemical probe

Cellular Antiproliferative Activity: Absence of Published Cell-Based IC50 Values vs. Well-Validated BET Inhibitors

No peer-reviewed or patent-derived data are available reporting the antiproliferative IC50 values of Bromodomain inhibitor-8 in any cell line model . This stands in marked contrast to benchmark BET inhibitors with extensively published cellular potency: Mivebresib exhibits IC50 values of 1.9 nM (MV4-11), 6.3 nM (Kasumi-1), and 13 nM (MX1) in leukemia and breast cancer cell lines after 72-hour exposure [1]. I-BET151 demonstrates cellular IC50 values of 0.25–0.79 μM against BRD2/3/4 in cell-free and cellular assays [2]. JQ1 suppresses c-MYC expression and inhibits proliferation in multiple myeloma, NUT midline carcinoma, and acute myeloid leukemia models at nanomolar concentrations [2].

Cellular efficacy Antiproliferative assay Cancer cell lines

In Vitro Solubility in DMSO: 222.75 mM Stock Concentration Enables High-Concentration Dosing Regimens

Bromodomain inhibitor-8 exhibits a solubility of 100 mg/mL in DMSO, corresponding to 222.75 mM stock solution concentration (sonication recommended) . This represents high DMSO solubility relative to other BET inhibitors that require lower maximum stock concentrations: GSK-5959 (BRPF1 inhibitor) has aqueous solubility limitations requiring specialized formulation, and early-generation benzodiazepine BET inhibitors frequently exhibit DMSO solubility in the 10–50 mM range . The high stock concentration facilitates preparation of working solutions across a wide dynamic range (nM to high µM) without exceeding DMSO concentration limits (<0.1–1% v/v) in final assay wells .

Compound solubility In vitro assay preparation DMSO stock solution

Bromodomain inhibitor-8: Evidence-Grounded Research Application Scenarios and Procurement Considerations


Use as a Patent-Defined Chemical Probe for BET Bromodomain Target Engagement Studies (with In-Assay Validation Required)

Bromodomain inhibitor-8 is suitable for use as a chemical probe in biochemical binding assays targeting the BET family bromodomains (BRD2, BRD3, BRD4), provided that end users perform in-assay potency validation. The WO2011054843 A1 patent establishes a baseline pIC50 ≥5.0 threshold for claimed compounds [1]. Given the absence of published exact IC50/Kd values and selectivity panel data, researchers should conduct their own dose-response curves and counter-screening against non-BET bromodomains to establish assay-specific EC50/IC50 values before interpreting biological results [1].

High-Concentration DMSO Stock Preparation for Dose-Response and Combination Studies

The high DMSO solubility (100 mg/mL; 222.75 mM) of Bromodomain inhibitor-8 facilitates preparation of concentrated stock solutions suitable for dose-response experiments requiring wide concentration ranges (e.g., sub-nM to 100 µM) while maintaining DMSO concentrations ≤0.1% in final assay wells . This characteristic is particularly valuable for cell-based assays sensitive to DMSO toxicity and for combination studies where multiple compounds must be added simultaneously without exceeding solvent tolerance limits .

Autoimmune and Inflammatory Disease Model Studies Based on Patent Therapeutic Claims

The WO2011054843 A1 patent explicitly claims the use of Bromodomain inhibitor-8 and related compounds for treating autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and inflammatory bowel disease [1]. Researchers investigating the role of BET bromodomains in NF-κB-mediated inflammatory signaling, cytokine production (e.g., TNF-α, IL-6), or immune cell activation may find this compound relevant as a chemical tool, acknowledging that cellular potency and selectivity in relevant immune cell types require independent validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromodomain inhibitor-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.